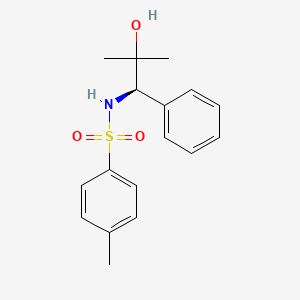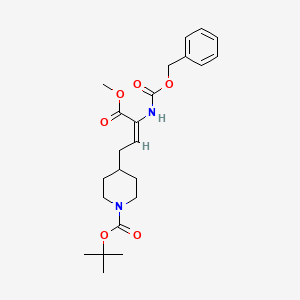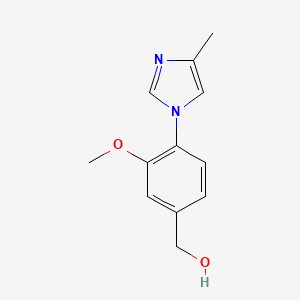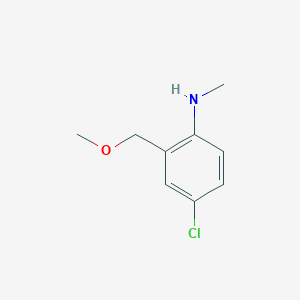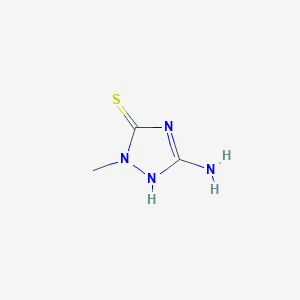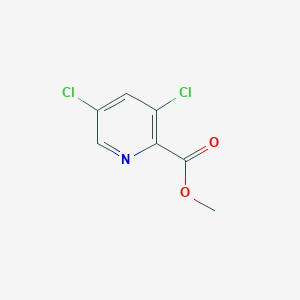
Methyl 3,5-dichloropicolinate
Vue d'ensemble
Description
Methyl 3,5-dichloropicolinate (MDC) is a synthetic compound that has been used for a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 310.46 g/mol. MDC has been found to have a variety of biochemical and physiological effects, and has been used in lab experiments to study a variety of topics.
Applications De Recherche Scientifique
1. Herbicide and Pesticide Research
Methyl 3,5-dichloropicolinate is closely related to compounds used in herbicides and pesticides. For instance, 3,5-Dichlorophenyl methyl sulfide, a related compound, has been studied for its effects on liver microsomes and its role in inducing certain enzymes in rats (Kimura, Kawai, Sato, Aimoto, & Murata, 1983). Similarly, research on methyl parathion, an organophosphorus pesticide, has explored its degradation using hydrodynamic cavitation, demonstrating potential for pollution mitigation (Patil & Gogate, 2012).
2. Soil and Environmental Studies
Studies have also been conducted on compounds similar to Methyl 3,5-dichloropicolinate, like methyl bromide and 1,3-dichloropropene, focusing on their fate in soil and their use as soil fumigants. These studies are crucial for understanding the environmental impact and the effectiveness of these compounds in agriculture (Chellemi et al., 2011).
3. Biological and Molecular Studies
Methyl 3,5-di-caffeoylquinate, a structurally relatedcompound, has been investigated for its effects on melanogenesis in murine B16F10 melanoma cells. This research is significant for understanding the molecular mechanisms of skin pigmentation and potential treatments for related disorders (Hyo Jung Kim et al., 2015).
4. Alternatives to Harmful Chemicals
Research on alternatives to harmful chemicals like methyl bromide has led to the study of 1,3-dichloropropene and its combination with other compounds for soil disinfection, highlighting the search for safer and more effective agricultural practices (Mao et al., 2012).
5. Analytical Chemistry and Biomonitoring
The development of analytical methods for detecting compounds such as dichloroanilines in human urine, which are markers of exposure to non-persistent pesticides, represents an important aspect of biomonitoring and public health (Turci et al., 2006).
Propriétés
IUPAC Name |
methyl 3,5-dichloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQBPKUDXAELAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279996 | |
| Record name | Methyl 3,5-dichloropicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-dichloropicolinate | |
CAS RN |
5439-08-7 | |
| Record name | 5439-08-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3,5-dichloropicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



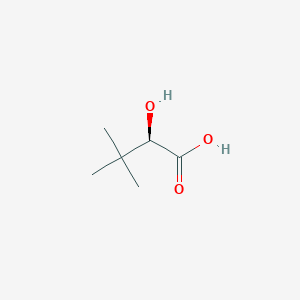
![(R)-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol](/img/structure/B1604479.png)
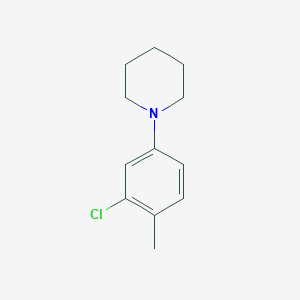


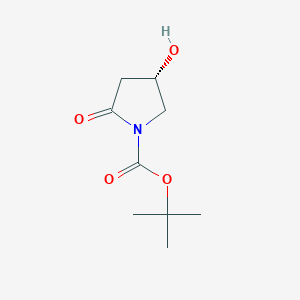
![Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1604487.png)
